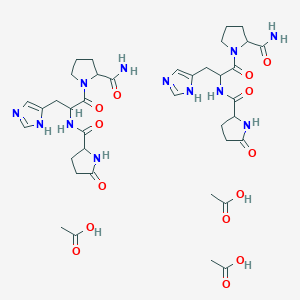
Protirelin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protirelin acetate, also known as Thyrotropin-releasing-hormone acetate or TRH acetate, is a highly conserved neuropeptide . It is a synthetic analogue of the endogenous peptide thyrotropin-releasing hormone (TRH) . Protirelin stimulates the release of a hormone called thyroid-stimulating hormone (TSH) from the anterior pituitary gland . TSH then stimulates the thyroid gland .
Molecular Structure Analysis
Protirelin is a small molecule with a chemical formula of C16H22N6O4 . The molecular weight is 362.3837 . It is a tri-peptide tropic hormone .Physical And Chemical Properties Analysis
Protirelin acetate has a molecular formula of C16H22N6O4.3/2C2H4O2 and a molecular weight of 452.46 . It is a solid substance . It is soluble in DMSO (250 mg/mL) and water (50 mg/mL) .Applications De Recherche Scientifique
Treatment of Depression : Protirelin was evaluated as a treatment for depression, but studies found it to be devoid of therapeutic effects and major adverse effects (Hollister et al., 1974).
Amyotrophic Lateral Sclerosis (ALS) Treatment : Protirelin has been suggested as a treatment for ALS, with findings indicating potential efficacy based on gender-related specificity and hormonal status (Miller & Warnick, 1989).
Anti-shock Therapy : Protirelin has shown beneficial anti-shock effects with little toxicity, indicating its promise as a drug for anti-shock therapy (Liu Ming et al., 2000).
Stroke Recovery : It has been used successfully in improving neurological and cognitive deficits, alertness, mood, and behavior in patients with stabilized outcomes of stroke (Ciffo et al., 1996).
Treatment of Neurological Disorders in Children : Protirelin has been used to treat children with neurological disorders, including intractable epilepsy (Takeuchi, 1996).
Treatment of Refractory Depression : Intrathecal administration of protirelin showed rapid improvement in mood and suicidality in patients with refractory depression (Marangell et al., 1997).
Improvement in Schizophrenia : Protirelin, when added to neuroleptics, showed significant improvement in motivation for work and other symptoms in schizophrenic patients (Inanaga et al., 1978).
Seizure Suppression : Protirelin has been shown to have anticonvulsant effects, with one study demonstrating seizure suppression by a single implantable polymeric-TRH microdisk preparation (Kubek et al., 1998).
Treatment in Depressed Alcoholic Men : Protirelin showed a beneficial effect in chronic alcoholics with secondary depression, particularly during acute alcohol withdrawal (Loosen et al., 1979).
Intratechal Administration after Acute Spinal Cord Injury : Protirelin showed effects on cerebrospinal fluid glucose, magnesium, and lactate levels after spinal cord trauma in rabbits (Cengiz et al., 2008).
Distinguishing Mania from Schizophrenia : The protirelin test has been used to differentiate between manic and schizophrenic patients (Extein et al., 1982).
Propriétés
IUPAC Name |
acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUSEANSBYKTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protirelin acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)
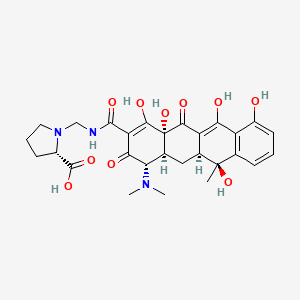
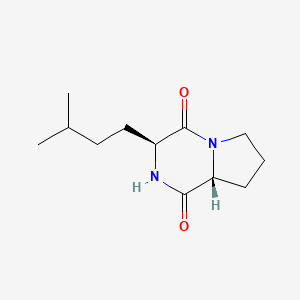

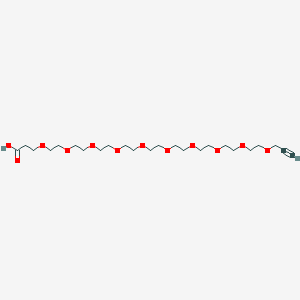
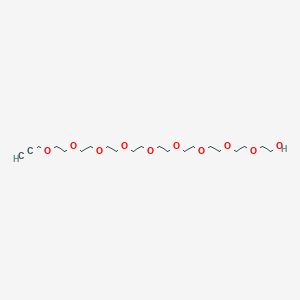
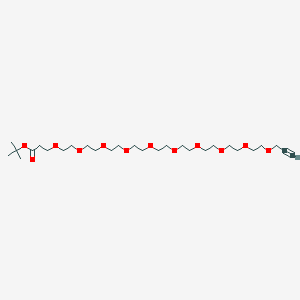
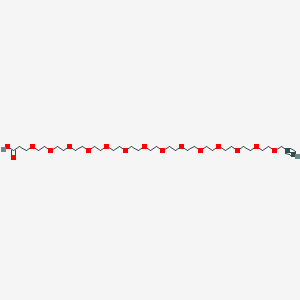
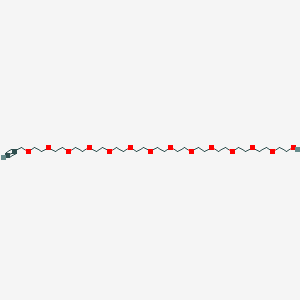
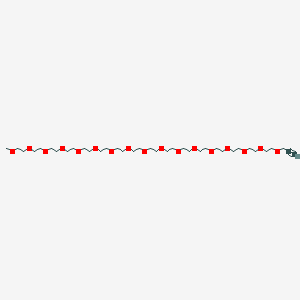
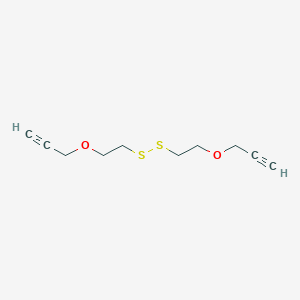
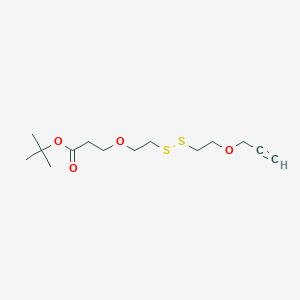
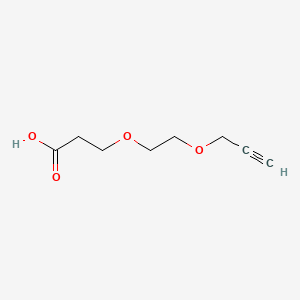
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)